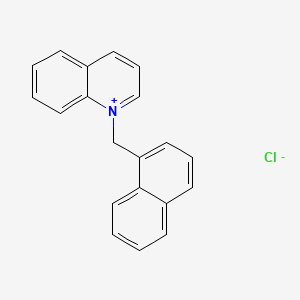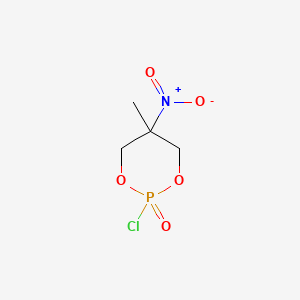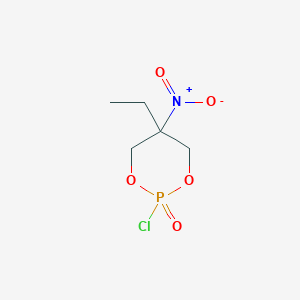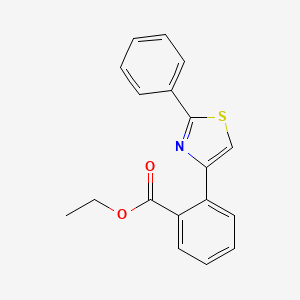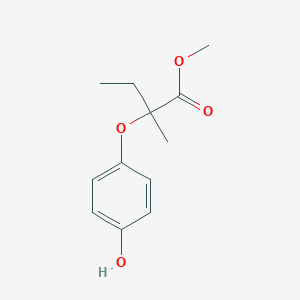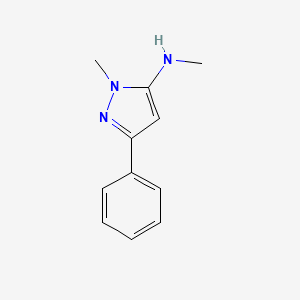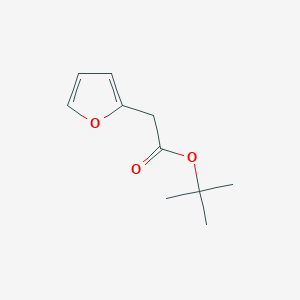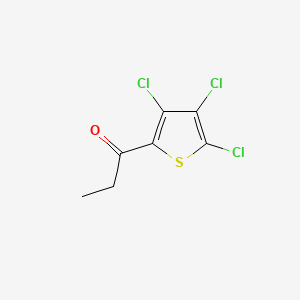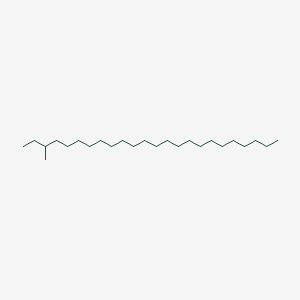
3-Methyltetracosane
説明
3-Methyltetracosane is a chemical compound with the molecular formula C25H52 . It has a molecular weight of 352.6804 . The IUPAC Standard InChI for 3-Methyltetracosane is InChI=1S/C25H52/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(3)5-2/h25H,4-24H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of 3-Methyltetracosane consists of a chain of 25 carbon atoms, with a methyl group attached to the third carbon atom from one end . This structure is also available as a 2d Mol file .科学的研究の応用
Biodiesel Impact on Lubricants
- Topic : The interaction of biodiesel with hydrocarbon lubricants.
- Findings : Studies on a similar compound, methyl linoleate, and its interaction with squalane (a model for hydrocarbon lubricants) reveal that at temperatures below 158°C, it acts as a pro-oxidant, while above this temperature, it inhibits alkane autoxidation. This highlights potential implications for the stability and performance of lubricant formulations when mixed with biodiesel components like 3-Methyltetracosane (Dugmore & Stark, 2014).
Aroma Volatile Biosynthesis
- Topic : Production of aroma volatiles by microorganisms.
- Findings : 3-Methyltetracosane may be structurally related to compounds like 2-Methyltetrahydrothiophen-3-one, which are significant in food and flavor chemistry, particularly in wine aroma. Understanding the microbial biosynthesis pathways of these compounds can be beneficial for applications in food science and technology (Nawrath et al., 2010).
Radiation Technology in Wastewater Treatment
- Topic : Use of ionizing radiation for degradation of organic pollutants.
- Findings : Ionizing radiation has been used to degrade compounds like 3-methylindole, which are structurally similar to 3-Methyltetracosane. This method shows potential for the effective removal of refractory organic pollutants from wastewater, which could be applicable to similar compounds (He, Wang & Wang, 2022).
Pheromone Research in Pest Control
- Topic : Investigation of insect pheromones for pest control.
- Findings : Research on emerald ash borers has identified compounds like 3-methyltricosane, which is closely related to 3-Methyltetracosane, as potential components of a contact sex pheromone. This finding can inform the development of pheromone-based strategies for managing pest populations (Lelito et al., 2009).
特性
IUPAC Name |
3-methyltetracosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(3)5-2/h25H,4-24H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMIARWXIPIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335810 | |
| Record name | 3-methyltetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyltetracosane | |
CAS RN |
65820-52-2 | |
| Record name | 3-methyltetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-[1]Benzopyrano[3,4-b]pyridin-5-one](/img/structure/B3055529.png)
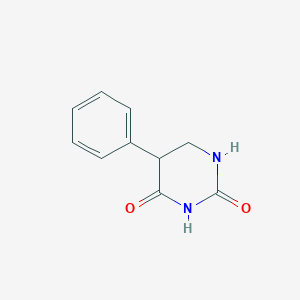
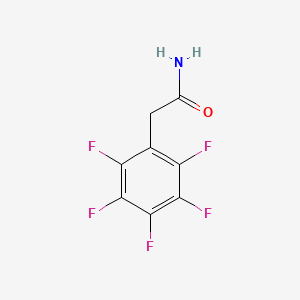
![1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B3055536.png)
